molecular formula C15H14N2O3 B14416887 3-(4-Nitroanilino)-1-phenylpropan-1-one CAS No. 83266-43-7

3-(4-Nitroanilino)-1-phenylpropan-1-one

Cat. No.: B14416887
CAS No.: 83266-43-7
M. Wt: 270.28 g/mol
InChI Key: ATFVUVOFCFNDOP-UHFFFAOYSA-N
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Description

3-(4-Nitroanilino)-1-phenylpropan-1-one is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to an aniline moiety, which is further connected to a phenylpropanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitroanilino)-1-phenylpropan-1-one typically involves a multi-step process. One common method starts with the nitration of aniline to produce 4-nitroaniline. This is followed by the acylation of 4-nitroaniline with phenylpropanone under acidic conditions to yield the desired compound . The reaction conditions often involve the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the nitration and acylation processes.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitroanilino)-1-phenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Nitroanilino)-1-phenylpropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Nitroanilino)-1-phenylpropan-1-one involves its interaction with molecular targets and pathways. As an aromatic nitro compound, it can undergo reduction to form reactive intermediates such as nitroso and hydroxylamine derivatives. These intermediates can interact with cellular macromolecules, leading to various biological effects. The compound’s cytotoxicity is influenced by its ability to generate reactive oxygen species and induce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitroaniline
  • 3-Nitroaniline
  • 4-Nitroaniline

Comparison

3-(4-Nitroanilino)-1-phenylpropan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological propertiesThe presence of the nitro group in the para position also influences its chemical behavior and interactions with other molecules .

Properties

CAS No.

83266-43-7

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

3-(4-nitroanilino)-1-phenylpropan-1-one

InChI

InChI=1S/C15H14N2O3/c18-15(12-4-2-1-3-5-12)10-11-16-13-6-8-14(9-7-13)17(19)20/h1-9,16H,10-11H2

InChI Key

ATFVUVOFCFNDOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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